N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Physicochemical Properties Medicinal Chemistry Solubility Optimization

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS 926271-83-2) is a substituted aniline derivative belonging to the class of 2-methoxyacetamide-based aromatic amines. It is characterized by a 4-amino-2-methylphenyl core conjugated to a 2-methoxyacetyl side chain, yielding a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 926271-83-2
Cat. No. B1319835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-methylphenyl)-2-methoxyacetamide
CAS926271-83-2
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)NC(=O)COC
InChIInChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13)
InChIKeyYXWPCADWCCAKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS 926271-83-2): Core Structural and Procurement Baseline


N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS 926271-83-2) is a substituted aniline derivative belonging to the class of 2-methoxyacetamide-based aromatic amines. It is characterized by a 4-amino-2-methylphenyl core conjugated to a 2-methoxyacetyl side chain, yielding a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound serves as a versatile small-molecule scaffold, primarily utilized as a synthetic intermediate or building block in medicinal chemistry and chemical biology research . Its procurement is typically for early-stage discovery, where the specific arrangement of the amino, methyl, and methoxyacetamide functional groups provides a distinct handle for further derivatization.

Why Direct Substitution of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide with Common Analogs Can Mislead Research Outcomes


Substituting N-(4-Amino-2-methylphenyl)-2-methoxyacetamide with its simplest analog, N-(4-Amino-2-methylphenyl)acetamide (CAS 56891-59-9), is chemically non-equivalent due to fundamental differences in electronic and steric profiles introduced by the methoxy ether moiety. The 2-methoxyacetyl side chain increases the compound's hydrogen-bond acceptor count from 2 to 4 and modifies its lipophilicity, as reflected by a predicted LogP shift [1]. These alterations can significantly impact the compound's solubility, permeability, and target binding behavior in biological assays. Even closely related positional isomers, such as N-(3-Amino-2-methylphenyl)-2-methoxyacetamide, may exhibit divergent reactivity due to altered electronic distribution on the aromatic ring. Therefore, indiscriminate replacement without rigorous consideration of these molecular variations can lead to irreproducible or misleading results in structure-activity relationship (SAR) studies, making the procurement of the exact compound essential for maintaining project integrity.

Quantitative Differentiation of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide from Its Closest Structural Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Versus N-(4-Amino-2-methylphenyl)acetamide

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide possesses four hydrogen-bond acceptor sites (the carbonyl oxygen, the methoxy oxygen, and the two nitrogen atoms), compared to only two acceptors in N-(4-Amino-2-methylphenyl)acetamide (the carbonyl oxygen and the aniline nitrogen) [1]. This doubling of acceptor capacity is a direct consequence of the 2-methoxyacetyl side chain. Such an increase is known to correlate with improved aqueous solubility and altered protein-ligand interaction patterns, which can be critical for central nervous system (CNS) drug design where hydrogen-bonding capacity is stringently regulated.

Physicochemical Properties Medicinal Chemistry Solubility Optimization

Lipophilicity Modulation: Predicted LogP Shift Relative to N-(4-Amino-2-methylphenyl)acetamide

The introduction of the 2-methoxyacetyl group reduces the predicted octanol-water partition coefficient. N-(4-Amino-2-methylphenyl)acetamide has an experimentally derived or predicted LogP reported between 0.9 and 2.2, depending on the method [1]. In contrast, the 2-methoxyacetamide moiety in the target compound is expected to lower LogP by approximately 0.5–1.0 log units, bringing it closer to the optimal range for oral bioavailability (LogP 1–3). This shift is attributable to the additional polar ether oxygen atom and the increased molecular flexibility.

Lipophilicity ADME Prediction Drug-Likeness

Rotatable Bond Flexibility: Impact on Molecular Recognition

The 2-methoxyacetyl side chain introduces two additional rotatable bonds (the C–O–C ether linkage) compared to the rigid acetamide group in N-(4-Amino-2-methylphenyl)acetamide, which has only one rotatable bond (the amide C–N bond) . This increased flexibility can be both advantageous and detrimental: it may allow the target compound to adopt a broader range of conformations suitable for binding to diverse protein pockets, but it may also lead to an entropic penalty upon binding. In structure-based drug design, such flexibility is a critical parameter for optimizing ligand efficiency and selectivity.

Conformational Analysis Target Engagement Scaffold Design

Defined Research Applications of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide Based on Differentiating Molecular Properties


Medicinal Chemistry: Lead Library Design Requiring Enhanced Solubility without Additional Ionizable Groups

Due to its doubled hydrogen-bond acceptor count relative to the parent acetamide, N-(4-Amino-2-methylphenyl)-2-methoxyacetamide is particularly suited for fragment-based or DNA-encoded library synthesis where aqueous solubility is a primary selection criterion but where the addition of an ionizable group (e.g., a carboxylic acid) is undesirable. Its predicted lower LogP ensures better compatibility with biochemical assay conditions, reducing the risk of compound aggregation and non-specific binding, a common pitfall with more lipophilic analogs [1].

Chemical Biology: Synthesis of Bifunctional Probes or PROTACs

The presence of a free aromatic amine enables facile derivatization for bioconjugation or linker attachment, while the methoxy ether in the side chain offers a secondary functionalization site. This dual reactivity is absent in simpler acetamide analogs, making the compound a strategic choice for constructing heterobifunctional molecules such as PROTACs or activity-based probes . The enhanced flexibility (4 rotatable bonds) may also facilitate induced-fit binding to target proteins.

SAR Exploration: Identifying the Impact of Ether Oxygen on Kinase or GPCR Target Engagement

In kinase or GPCR drug discovery, the electronic effect of an ether oxygen in the linker region can profoundly impact potency and selectivity. N-(4-Amino-2-methylphenyl)-2-methoxyacetamide serves as a key intermediate for generating a series of analogs where the ether oxygen position and substitution are systematically varied. The quantitative difference in hydrogen-bond acceptor count and lipophilicity from the acetamide baseline provides a clear SAR starting point, enabling medicinal chemists to attribute biological activity changes specifically to these physicochemical parameter shifts [1].

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